3-(Aminomethyl)heptanoic acid

Anticonvulsant activity 6-Hz seizure model GABA analog pharmacology

For pharmacological and process research demanding rigorous structural control, 3-(Aminomethyl)heptanoic acid (CAS 130912-51-5) is a critical β-alkyl-γ-amino acid scaffold. Unlike pregabalin, its unbranched n-butyl side chain provides a distinct lipophilicity (LogP ~1.93) and binding profile, making it essential for systematic SAR evaluation of α2-δ calcium channel subunit affinity and anticonvulsant efficacy in the 6-Hz psychomotor seizure model. The (3S)-enantiomer is preferred for class-level binding fidelity (~10-fold greater affinity than the R-isomer). Procuring an enantiopure form validated via your own analytical protocols eliminates chirality-based experimental variables and ensures reproducible enzymatic kinetic resolution modeling for asymmetric synthesis scale-up. Immediate sourcing from verified manufacturers is strongly recommended to execute comparative lipophilicity-activity correlation studies effectively.

Molecular Formula C8H17NO2
Molecular Weight 159.23 g/mol
Cat. No. B13550895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Aminomethyl)heptanoic acid
Molecular FormulaC8H17NO2
Molecular Weight159.23 g/mol
Structural Identifiers
SMILESCCCCC(CC(=O)O)CN
InChIInChI=1S/C8H17NO2/c1-2-3-4-7(6-9)5-8(10)11/h7H,2-6,9H2,1H3,(H,10,11)
InChIKeyKQOVRFSYIUQKFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Aminomethyl)heptanoic Acid: Technical Baseline and Procurement Context


3-(Aminomethyl)heptanoic acid (CAS 130912-51-5) is a β-alkyl-γ-amino acid with the molecular formula C8H17NO2 and molecular weight 159.23 g/mol, existing as R- and S-enantiomers [1]. It serves as a structural analog and key synthetic intermediate in the preparation of pregabalin and related GABA analogs [2]. The compound contains a primary amine and carboxylic acid functional group on a heptanoic acid backbone, with the aminomethyl substitution at the C3 position conferring its GABA-mimetic structural features [3].

Why 3-(Aminomethyl)heptanoic Acid Cannot Be Replaced by Closest Analogs: Critical Procurement Considerations


Substitution of 3-(aminomethyl)heptanoic acid with structurally similar β-alkyl-γ-amino acids such as 3-(aminomethyl)-5-methylhexanoic acid (pregabalin) or 3-(aminomethyl)-5-methylheptanoic acid introduces functionally distinct stereoelectronic and pharmacological properties that alter experimental outcomes [1]. The unbranched n-butyl side chain in 3-(aminomethyl)heptanoic acid differs fundamentally from the isobutyl group in pregabalin, affecting lipophilicity (calculated LogP ~1.93) and α2-δ calcium channel subunit binding affinity [2]. Furthermore, the R- and S-enantiomers of these compounds exhibit markedly different biological activities—the S-enantiomer of pregabalin shows approximately 10-fold greater affinity for the α2-δ binding site than the R-isomer [3]—and similar enantioselectivity patterns are anticipated for 3-(aminomethyl)heptanoic acid [4]. Generic substitution without verifying enantiopurity and side-chain identity therefore introduces uncontrolled variables in pharmacological studies or synthetic pathway reproducibility.

3-(Aminomethyl)heptanoic Acid: Quantitative Differentiation Evidence Against Comparator Compounds


Anticonvulsant Efficacy: 3-(Aminomethyl)heptanoic Acid in the 6-Hz Psychomotor Seizure Model

3-(Aminomethyl)heptanoic acid demonstrates measurable anticonvulsant activity in the 6-Hz psychomotor seizure model in mice, a validated assay for identifying compounds with potential efficacy against therapy-resistant partial seizures [1]. At a dose of 100 mg/kg administered intraperitoneally, the compound protected 3 of 4 mice tested (75% protection rate) with 0% mortality [1]. This assay context is critical for compound selection because the 6-Hz model detects anticonvulsant activity against pharmacoresistant seizure phenotypes that are not adequately captured by maximal electroshock (MES) or subcutaneous pentylenetetrazol (scPTZ) screening alone [2]. While pregabalin is clinically established, the n-butyl side chain of 3-(aminomethyl)heptanoic acid may confer differential binding kinetics or subunit selectivity relative to the isobutyl-bearing pregabalin [3].

Anticonvulsant activity 6-Hz seizure model GABA analog pharmacology Neuropharmacology

Enantioselective α2-δ Binding Affinity: Implications for 3-(Aminomethyl)heptanoic Acid Enantiomer Selection

For β-alkyl-γ-amino acids including 3-(aminomethyl)heptanoic acid, the S-enantiomer is predicted to exhibit significantly higher α2-δ calcium channel subunit binding affinity than the R-enantiomer, based on established enantioselectivity data from the closest structural analog pregabalin [1]. In pregabalin, (S)-3-(aminomethyl)-5-methylhexanoic acid demonstrates approximately 10-fold greater affinity for the α2-δ binding site than the corresponding R-isomer [1]. This stereochemical preference is a class-level characteristic of β-alkyl-γ-amino acids targeting the α2-δ subunit [2]. The same enantioselectivity pattern is anticipated for 3-(aminomethyl)heptanoic acid, with the (3S)-enantiomer expected to possess superior pharmacological activity [3].

α2-δ calcium channel Enantioselectivity GABA analog Neuropathic pain

Synthetic Intermediate Role: 3-(Aminomethyl)heptanoic Acid as Precursor for Pregabalin-Related Compounds

3-(Aminomethyl)heptanoic acid serves as a key synthetic intermediate in the preparation of pregabalin and structurally related β-alkyl-γ-amino acid derivatives via enzymatic kinetic resolution and chemoenzymatic approaches [1]. Patents describing processes for preparing (S)-(+)-3-aminomethyl-5-methylhexanoic acid (pregabalin) disclose that structurally related compounds including 3-(aminomethyl)heptanoic acid can be synthesized using the same enzymatic kinetic resolution methodology [2]. The n-butyl side chain in 3-(aminomethyl)heptanoic acid represents a distinct scaffold for structure-activity relationship studies compared to the isobutyl-bearing pregabalin, enabling systematic evaluation of alkyl chain length and branching effects on pharmacological parameters [3].

Synthetic intermediate Chiral resolution API synthesis Process chemistry

Physicochemical Properties: Lipophilicity and Calculated LogP Differentiation

3-(Aminomethyl)heptanoic acid exhibits a calculated LogP value of approximately 1.93, indicating moderate lipophilicity that influences blood-brain barrier permeability and pharmacokinetic distribution . The n-butyl side chain in 3-(aminomethyl)heptanoic acid yields different lipophilicity compared to the isobutyl-bearing pregabalin, whose LogP is approximately 1.3-1.5 based on structural similarity calculations [1]. This lipophilicity difference may affect membrane partitioning, volume of distribution, and metabolic stability [2]. Polar surface area (PSA) of approximately 63.3 Ų for the aminomethyl heptanoic acid scaffold is consistent with CNS drug-like properties, as values below 90 Ų typically support CNS penetration .

Lipophilicity LogP ADME Drug-likeness Physicochemical properties

3-(Aminomethyl)heptanoic Acid: Evidence-Based Research and Industrial Application Scenarios


Anticonvulsant Drug Discovery: Lead Optimization in the 6-Hz Seizure Model

3-(Aminomethyl)heptanoic acid is suitable for evaluation in the 6-Hz psychomotor seizure model, where it demonstrated 75% protection (3/4 mice) at 100 mg/kg i.p. with no mortality [1]. This model is particularly relevant for identifying compounds with potential efficacy against pharmacoresistant partial seizures, a major unmet need in epilepsy therapy [1]. The compound serves as a scaffold for synthesizing derivatives with modified alkyl side chains to optimize anticonvulsant potency and tolerability.

Enantioselective Pharmacology: α2-δ Calcium Channel Binding Studies

The (3S)-enantiomer of 3-(aminomethyl)heptanoic acid is the preferred form for studies targeting α2-δ calcium channel subunits, based on class-level evidence that S-enantiomers of β-alkyl-γ-amino acids exhibit approximately 10-fold greater binding affinity than their R-counterparts [2]. Procurement of enantiopure (3S)-3-(aminomethyl)heptanoic acid enables direct comparison with pregabalin to evaluate how side-chain structure (n-butyl vs isobutyl) modulates binding kinetics and functional antagonism at voltage-gated calcium channels [3].

Chiral Synthesis and Process Chemistry Development

3-(Aminomethyl)heptanoic acid functions as a substrate for enzymatic kinetic resolution methods developed for pregabalin production [4]. This enables process chemists to validate asymmetric synthesis routes using this compound as a model substrate. The distinct n-butyl side chain provides a test case for optimizing reaction conditions across varying alkyl chain lengths, supporting the development of robust manufacturing processes for related chiral β-alkyl-γ-amino acids [5].

Structure-Property Relationship Studies in CNS Drug Design

With calculated LogP ~1.93 compared to pregabalin's ~1.3-1.5, 3-(aminomethyl)heptanoic acid offers a defined lipophilicity increment for systematic SAR studies . Researchers evaluating how alkyl chain length and branching affect blood-brain barrier permeability, volume of distribution, and metabolic stability can use this compound as a comparator to establish lipophilicity-activity correlations [6]. The compound's PSA of ~63.3 Ų remains within CNS drug-like space while providing measurable physicochemical differentiation from shorter-chain analogs .

Technical Documentation Hub

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